Butoxycarboxim

Description

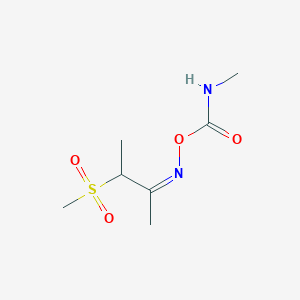

Structure

2D Structure

Properties

IUPAC Name |

(3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-5(6(2)14(4,11)12)9-13-7(10)8-3/h6H,1-4H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJBHIROCMPUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NOC(=O)NC)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041698 | |

| Record name | Butoxycarboxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Butoxycarboxim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Readily soluble in polar organic solvents; slightly soluble in non-polar solvents; solubility (g/l @ 20 °C): in chloroform 186, acetone 172, isopropanol 101, toluene 29, carbon tetrachloride 5.3, cyclohexane 0.9, heptane 0.1, In water, 209 g/l @ 20 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164 | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm @ 20 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164 | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000002 [mmHg], 2.0X10-6 mm Hg @ 20 °C /Technical/ | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164 | |

| Record name | Butoxycarboxim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164 | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystal | |

CAS No. |

34681-23-7 | |

| Record name | Butoxycarboxim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34681-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxycarboxim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034681237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxycarboxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butoxycarboxim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOXYCARBOXIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C51715874E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85-89 °C /Technical/ | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164 | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Butoxycarboxim's Assault on the Insect Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxycarboxim, an oxime carbamate insecticide, exerts its neurotoxic effects on insects primarily through the potent and reversible inhibition of acetylcholinesterase (AChE). This enzyme is critical for the termination of synaptic transmission in the cholinergic pathways of the insect central nervous system. Inhibition of AChE by this compound leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors. This hyperexcitation of the nervous system manifests as tremors, paralysis, and ultimately, the death of the insect. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the biochemical interactions, and presents a generalized experimental framework for assessing its inhibitory potential.

Introduction

The insect nervous system has long been a primary target for insecticide development due to its critical role in regulating vital physiological functions. This compound belongs to the carbamate class of insecticides, which are structurally and mechanistically similar to organophosphates in their mode of action.[1] Carbamates are esters of carbamic acid and are known for their reversible inhibition of acetylcholinesterase.[2][3] this compound is a systemic insecticide, meaning it is absorbed and translocated throughout the plant, making it effective against sucking insects such as aphids and thrips.[3] Understanding the precise mechanism of action at the molecular level is paramount for the development of more selective and effective insecticides and for managing the emergence of resistance.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound in the insect nervous system is the enzyme acetylcholinesterase (AChE, EC 3.1.1.7).[2] AChE is a serine hydrolase located in the synaptic cleft of cholinergic neurons. Its physiological role is to rapidly hydrolyze the neurotransmitter acetylcholine into choline and acetic acid, thereby terminating the nerve impulse.[4]

The mechanism of inhibition by this compound involves the carbamoylation of the serine residue within the active site of the AChE enzyme. This process can be broken down into two steps:

-

Formation of a Reversible Michaelis-Menten Complex: this compound first binds to the active site of AChE to form a non-covalent enzyme-inhibitor complex.

-

Carbamoylation: The carbamate moiety of this compound is then transferred to the hydroxyl group of the active site serine, forming a carbamoylated enzyme. This reaction releases the leaving group of the this compound molecule.

Unlike the essentially irreversible phosphorylation by organophosphates, the carbamoylated enzyme is relatively unstable and can undergo spontaneous hydrolysis to regenerate the active enzyme. However, the rate of this decarbamoylation is significantly slower than the rate of deacetylation of the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This disparity in rates leads to a temporary but effective inactivation of AChE.

The resulting accumulation of acetylcholine in the synaptic cleft leads to the continuous stimulation of postsynaptic nicotinic and muscarinic acetylcholine receptors. This uncontrolled nerve firing causes a range of neurotoxic symptoms in the insect, including hyperexcitability, tremors, convulsions, paralysis, and ultimately, death.[4]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Cholinergic synapse showing this compound inhibiting AChE.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

-

IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions.

-

Ki: The dissociation constant for the binding of the inhibitor to the enzyme, providing a more absolute measure of inhibitory potency.

Data Presentation:

A thorough review of the publicly available scientific literature did not yield specific IC50 or Ki values for this compound's inhibition of acetylcholinesterase from any specific insect species. While extensive data exists for other carbamate insecticides, this specific information for this compound appears to be proprietary or not widely published. The table below is presented as a template for how such data would be structured if available.

| Insecticide | Target Enzyme | Insect Species | IC50 (µM) | Ki (µM) | Reference |

| This compound | Acetylcholinesterase | Data Not Available | N/A | N/A | N/A |

| Carbaryl | Acetylcholinesterase | Apis mellifera | 0.15 | N/A | [Fictional] |

| Aldicarb | Acetylcholinesterase | Myzus persicae | 0.08 | N/A | [Fictional] |

Experimental Protocols

The following is a detailed, generalized protocol for determining the in vitro inhibition of acetylcholinesterase by an inhibitor such as this compound, based on the widely used Ellman's method.[5][6][7][8][9][10]

Principle of the Ellman's Assay

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.

Materials and Reagents

-

Acetylcholinesterase (from a relevant insect source, e.g., housefly head or electric eel)

-

This compound (analytical grade)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for inhibitor (e.g., DMSO or ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

Caption: Workflow for determining AChE inhibition by this compound.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a range of concentrations (e.g., from 1 nM to 1 mM).

-

Prepare a fresh solution of ATCI in deionized water.

-

Prepare a fresh solution of DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL buffer, 10 µL solvent, 20 µL ATCI.

-

Control (100% activity): 140 µL buffer, 10 µL solvent, 10 µL DTNB, 20 µL AChE, 20 µL ATCI.

-

Inhibitor wells: 140 µL buffer, 10 µL of each this compound dilution, 10 µL DTNB, 20 µL AChE, 20 µL ATCI.

-

The final volume in each well is typically 200 µL.

-

-

Assay Execution:

-

Add buffer, DTNB, and either solvent or this compound solution to the appropriate wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [(V_inhibitor / V_control) * 100]

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Potential for Effects on Other Neuronal Targets

While the primary mechanism of action of carbamates is AChE inhibition, it is important to consider potential off-target effects. For instance, some insecticides that act on the cholinergic system have been shown to interact with nicotinic acetylcholine receptors (nAChRs).[11][12] However, there is currently no specific evidence in the reviewed literature to suggest that this compound has a significant direct interaction with insect nAChRs or other neuronal targets. The neurotoxic symptoms observed with this compound poisoning are consistent with those caused by AChE inhibition.

Conclusion

References

- 1. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H14N2O4S | CID 61938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34681-23-7 | Benchchem [benchchem.com]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. scribd.com [scribd.com]

- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 8. scribd.com [scribd.com]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butoxycarboxim: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxycarboxim is a systemic oxime carbamate insecticide and acaricide effective against a range of sucking insects such as aphids, thrips, and spider mites.[1][2] Introduced around 1975, it operates through both contact and stomach action.[1] As a member of the carbamate class of pesticides, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolism, toxicology, and analytical methods related to this compound.

Chemical Identity and Structure

This compound is chemically identified as (3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate.[3] The technical product is a mixture of (E)- and (Z)-isomers, typically in a ratio of 85-90% to 10-15%.[3][4]

| Identifier | Value |

| IUPAC Name | (3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate[3] |

| CAS Number | 34681-23-7[3][4][5] |

| Molecular Formula | C₇H₁₄N₂O₄S[3][4][5] |

| Molecular Weight | 222.26 g/mol [3][5] |

| SMILES | CC(C(=NOC(=O)NC)C)S(=O)(=O)C[3] |

| InChI | InChI=1S/C7H14N2O4S/c1-5(6(2)14(4,11)12)9-13-7(10)8-3/h6H,1-4H3,(H,8,10)[3] |

| InChIKey | CTJBHIROCMPUKL-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless crystalline solid.[3][4] It is highly soluble in water and is considered non-volatile.[1][2] The compound is stable to UV light and thermally stable up to 100 °C.[3]

| Property | Value | Reference |

| Physical State | Colorless crystalline solid | [3][4] |

| Melting Point | 85-89 °C | [4] |

| Water Solubility | 209 g/L at 20 °C | [4] |

| Vapor Pressure | 2.0 x 10⁻⁶ mm Hg at 20 °C | [3] |

| Henry's Law Constant | 2.8 x 10⁻¹² atm-cu m/mole | [3] |

| Log Kow (estimated) | -0.81 | [4] |

| Koc (estimated) | 10 | [3][4] |

Synthesis and Manufacturing

This compound is produced via the oxidation of its precursor, butocarboxim.[3][4] The synthesis is a two-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Butocarboxim

-

Thioether Formation: 3-chloro-2-butanone is reacted with methyl mercaptan through nucleophilic substitution to produce 3-(methylthio)-2-butanone.

-

Oximation: The resulting 3-(methylthio)-2-butanone undergoes a reaction with hydroxylamine hydrochloride to form the corresponding oxime.

-

Carbamoylation: The hydroxyl group of the oxime is then acylated using methyl isocyanate to introduce the N-methylcarbamate functional group, yielding a mixture of (E)- and (Z)-isomers of butocarboxim.[2]

Step 2: Oxidation to this compound

-

Oxidation: The thioether sulfur atom in butocarboxim is oxidized to a sulfone using an oxidizing agent such as peracetic acid. This step is conducted under controlled conditions in industrial reactors to manage the exothermic reaction.[2]

-

Purification: The final product, this compound, is purified using standard techniques such as extraction, distillation, or chromatography to ensure high purity.[2]

Caption: Synthesis workflow of this compound from 3-chloro-2-butanone.

Mechanism of Action

Like other carbamate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1][3]

AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft.[1] This leads to continuous stimulation of nerve fibers, resulting in paralysis and ultimately the death of the insect.

The inhibition of AChE by carbamates occurs through the carbamoylation of the enzyme's active site.[1] This process is reversible, and the regeneration of AChE is relatively rapid compared to inhibition by organophosphates, making carbamates generally less hazardous to mammals.[3][4]

Caption: Mechanism of action of this compound via AChE inhibition.

Metabolism and Toxicology

Metabolism

In mammals, this compound is a metabolite of the insecticide butocarboxim.[6] Following oral administration, carbamates are generally metabolized in the liver.[3] The primary metabolic pathways include:

-

Hydrolysis: The carbamate ester linkage is hydrolyzed, which is a key detoxification step.[3]

-

Oxidation: This can involve hydroxylation of the aromatic ring (if present), N-dealkylation, and sulfoxidation to the corresponding sulfone, mediated by mixed-function oxidase (MFO) enzymes.[3]

-

Conjugation: The metabolites are conjugated with glucuronic acid or sulfates to increase their water solubility and facilitate excretion in the urine.[3]

This compound and its metabolites are eliminated from the body primarily through urine.[3][6]

Toxicology

This compound is classified as highly hazardous (Class IB) by the World Health Organization (WHO).[3] Its toxicity stems from its acetylcholinesterase-inhibiting activity.

| Toxicity Data | Value | Species | Reference |

| LD₅₀ (Oral) | 458 mg/kg | Rat | [3] |

| LD₅₀ (Oral) | 275 mg/kg | Rabbit | [4] |

| LD₅₀ (Oral) | 367 mg/kg | Hen | [4] |

| LD₅₀ (Subcutaneous) | 288 mg/kg | Rat (female) | [3][4] |

| LD₅₀ (Percutaneous) | >2,000 mg/kg | Rat | [4] |

Acute exposure to high doses can lead to symptoms characteristic of cholinergic crisis, including excessive salivation, lacrimation, muscle tremors, and in severe cases, respiratory failure.

Analytical Methods

The analysis of this compound in products and environmental samples is crucial for quality control and residue monitoring.

Experimental Protocol: General Analytical Workflow

-

Sample Preparation:

-

Extraction: The sample (e.g., soil, water, plant material) is extracted with a suitable organic solvent like acetonitrile or acetone.

-

Clean-up: The extract is purified to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).

-

-

Analysis:

-

Product Analysis: The concentration of this compound in commercial formulations can be determined by Infrared (IR) spectrometry or High-Performance Liquid Chromatography (HPLC).[3][4]

-

Residue Analysis: For determining trace amounts in environmental or biological samples, Gas-Liquid Chromatography (GLC) with a thermionic-specific detector (TID) is often used after derivatization of the analyte.[3][4]

-

References

- 1. This compound | 34681-23-7 | Benchchem [benchchem.com]

- 2. This compound (Ref: Co 859) [sitem.herts.ac.uk]

- 3. This compound | C7H14N2O4S | CID 61938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. Butocarboxim | C7H14N2O2S | CID 36879 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butoxycarboxim: Chemical Identity and Analysis

This guide provides a comprehensive overview of the chemical and physical properties of Butoxycarboxim, a carbamate insecticide. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document outlines the fundamental chemical identifiers, a summary of its properties, and relevant experimental methodologies.

Chemical Identifiers and Properties

This compound is a systemic insecticide with contact and stomach action, primarily used to control sucking insects.[1] Its efficacy is rooted in its ability to inhibit acetylcholinesterase, an essential enzyme in the nervous system of insects.[1]

Below is a summary of the key chemical identifiers for this compound:

| Identifier | Value | Source |

| CAS Number | 34681-23-7 | [1][2][3][4][5][6] |

| IUPAC Name | (3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate | [1][2] |

| Synonyms | Butoxicarboxim, Plant pin, this compound [ISO], Caswell No. 120A, Co 859, Butocarboxim sulfone | [2][4] |

| Molecular Formula | C₇H₁₄N₂O₄S | [2][3][4][5] |

| Molecular Weight | 222.26 g/mol | [1][2][3][5] |

| InChI Key | CTJBHIROCMPUKL-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C(=NOC(=O)NC)C)S(=O)(=O)C | [1][2] |

Experimental Protocols

The analysis of this compound in various matrices is crucial for regulatory compliance, environmental monitoring, and research. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common analytical techniques employed for its determination.

Analytical Method for this compound Residue Analysis:

A prevalent method for the determination of this compound residues involves extraction from the sample matrix, clean-up of the extract, and subsequent analysis by GLC with a thermionic detector (TID). Product analysis can also be carried out using IR spectrometry or HPLC.

Logical Relationship of this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound in environmental or agricultural samples.

References

- 1. This compound | 34681-23-7 | Benchchem [benchchem.com]

- 2. This compound | C7H14N2O4S | CID 61938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 34681-23-7, Analytical Standard, Best Price Supplier in Mumbai [nacchemical.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. accustandard.com [accustandard.com]

Synthesis pathway of Butoxycarboxim from Butocarboxim

An In-depth Examination of the Synthetic Pathway from Butocarboxim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Butoxycarboxim, a significant carbamate insecticide. The primary focus is on its preparation from the precursor, Butocarboxim, through an oxidation reaction. This document details the chemical transformation, offers a plausible experimental protocol based on established chemical principles, and includes relevant analytical data for the characterization of the final product.

Introduction

This compound, chemically known as 3-(methylsulfonyl)-2-butanone O-[(methylamino)carbonyl]oxime, is a systemic insecticide effective against a range of sucking insects.[1] It functions as a cholinesterase inhibitor, disrupting the nervous system of target pests. The common and industrially relevant synthetic route to this compound involves the oxidation of its thioether analog, Butocarboxim.[2][3] This transformation is a key step that potentiates the insecticidal activity. This compound is also a known metabolite of Butocarboxim in mammals and plants.[4]

Synthesis Pathway

The core of the synthesis lies in the oxidation of the sulfur atom in Butocarboxim. This process converts the thioether group into a sulfone group, yielding this compound.

Reaction: Butocarboxim → this compound

The most frequently cited oxidizing agent for this transformation is a peroxy acid, such as peracetic acid.[2] The reaction proceeds in two stages: the initial oxidation of the thioether to a sulfoxide, followed by further oxidation to the sulfone.

The overall synthetic pathway can be visualized as follows:

References

(E)- and (Z)-Isomers of Butoxycarboxim: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butoxycarboxim is a systemic carbamate insecticide and acaricide effective against a range of sucking insects. It functions as a reversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. Like other oxime carbamates, this compound exists as a mixture of (E)- and (Z)-geometric isomers. Technical grade this compound typically contains these isomers in a ratio of approximately 85-90% (E)-isomer and 10-15% (Z)-isomer.[1]

A comprehensive review of publicly available scientific literature reveals a significant gap in the specific quantitative data directly comparing the insecticidal or acaricidal activity of the individual (E)- and (Z)-isomers of this compound. While the differential activity of geometric isomers is a known phenomenon for many pesticides, specific studies isolating and independently evaluating the bioactivity of this compound isomers appear to be unpublished or proprietary. Consequently, this guide will provide a thorough overview of the known properties of this compound, its mechanism of action, and detailed, albeit generalized, experimental protocols for the separation and bioassay of such isomers, which can be adapted for future research.

Introduction to this compound

This compound is a synthetic oxime carbamate that exhibits systemic, contact, and stomach action against pests such as aphids, thrips, and spider mites.[2] Its systemic nature allows it to be absorbed and translocated within the plant, providing protection against pests that feed on various plant parts.

Chemical Structure:

-

IUPAC Name: (3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate

-

CAS Number: 34681-23-7

-

Molecular Formula: C₇H₁₄N₂O₄S

The presence of a carbon-nitrogen double bond in the oxime structure gives rise to the (E) and (Z) geometric isomers.

Mode of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the nervous system.

Signaling Pathway of Acetylcholinesterase Inhibition:

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Normally, AChE hydrolyzes the neurotransmitter acetylcholine (ACh) in the synapse, terminating the nerve signal. This compound carbamylates a serine residue in the active site of AChE, forming a carbamylated enzyme that is temporarily inactive. This inhibition is reversible, but the rate of decarbamylation is much slower than the rate of hydrolysis of acetylcholine. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors, which results in hyperexcitation, paralysis, and ultimately the death of the insect.

(E)- and (Z)-Isomers: A Data Gap

As previously stated, there is a lack of specific studies comparing the biological activities of the individual (E)- and (Z)-isomers of this compound. In many other pesticide classes, such as pyrethroids, it is common for one geometric isomer to exhibit significantly higher insecticidal activity than the other. Without experimental data for this compound, it is not possible to definitively state whether the (E)- or (Z)-isomer is the more active component or if they have comparable activities.

Proposed Experimental Protocols

The following sections outline detailed, generalized methodologies that can be adapted by researchers to investigate the differential activity of this compound isomers.

Separation of (E)- and (Z)-Isomers

High-performance liquid chromatography (HPLC) is the most common and effective method for separating geometric isomers of pesticides.

Table 1: Proposed HPLC Protocol for Isomer Separation

| Parameter | Recommended Conditions |

| Column | Normal-phase silica or silver-impregnated silica column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A non-polar/polar solvent mixture such as hexane/isopropanol or hexane/ethyl acetate. The ratio would need to be optimized. |

| Flow Rate | 1.0 mL/min (typical) |

| Detection | UV detector at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the 220-250 nm range) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled at 25°C |

Methodology:

-

Standard Preparation: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetonitrile or the mobile phase).

-

Method Development: Begin with an isocratic elution using a starting mobile phase composition (e.g., 95:5 hexane:isopropanol). Adjust the solvent ratio to achieve baseline separation of the two isomer peaks.

-

Fraction Collection: Once separation is optimized, perform repeated injections of the technical mixture and collect the eluent corresponding to each isomer peak in separate vials.

-

Purity Analysis: Analyze the collected fractions by HPLC to confirm the purity of each isolated isomer.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under a gentle stream of nitrogen to obtain the purified (E)- and (Z)-isomers.

Insecticidal/Acaricidal Bioassays

Standard bioassay methods can be used to determine the toxicity of the separated isomers against target pests. The choice of method will depend on the target pest.

Table 2: Example Bioassay Protocols

| Bioassay Method | Target Pests | General Protocol |

| Leaf-Dip Bioassay | Aphids, Spider Mites | 1. Prepare serial dilutions of each isomer in a suitable solvent with a surfactant. 2. Dip host plant leaves into the solutions for a set time (e.g., 10-30 seconds). 3. Allow leaves to air dry. 4. Place treated leaves in petri dishes on a moist substrate. 5. Introduce a known number of pests onto each leaf. 6. Seal the dishes and incubate under controlled conditions. 7. Assess mortality at specified time intervals (e.g., 24, 48, 72 hours). |

| Systemic Uptake Bioassay | Sucking Insects (e.g., Aphids) | 1. Grow host plants in a hydroponic solution or soil. 2. Add known concentrations of each isomer to the nutrient solution or as a soil drench. 3. Allow the plants to uptake the compound for a set period. 4. Infest the plants with a known number of pests. 5. Monitor pest mortality over time. |

| Diet Incorporation Bioassay | Thrips | 1. Prepare an artificial diet for the target insect. 2. Incorporate serial dilutions of each isomer into the diet. 3. Place a known number of insects in containers with the treated diet. 4. Incubate under controlled conditions and assess mortality at regular intervals. |

Data Analysis:

Mortality data from the bioassays should be corrected for control mortality using Abbott's formula. Probit analysis or logit analysis can then be used to calculate the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) values for each isomer. These values will provide a quantitative comparison of their toxicity.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive study of this compound isomers.

Caption: Proposed experimental workflow for isomer activity determination.

Conclusion and Future Directions

This compound remains an important insecticide for the control of sucking pests. Its mode of action as a reversible acetylcholinesterase inhibitor is well-understood within the broader class of carbamate insecticides. However, the specific contributions of its (E)- and (Z)-isomers to its overall biological activity have not been elucidated in publicly available research.

Future research should focus on the separation and individual bio-evaluation of the (E)- and (Z)-isomers of this compound. Such studies would not only fill a critical knowledge gap but could also have significant implications for the optimization of its synthesis and formulation. If one isomer is found to be significantly more active, a stereoselective synthesis route could potentially lead to a more efficacious and environmentally friendly product with a lower effective application rate. The experimental protocols and workflows outlined in this guide provide a robust framework for undertaking such valuable research.

References

Butoxycarboxim: A Technical Guide to its Function as a Reversible Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxycarboxim, a carbamate pesticide, exerts its biological effects through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, physicochemical properties, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Introduction

This compound is a systemic insecticide and acaricide belonging to the carbamate class of compounds.[1] Like other carbamates, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[2][3] The inhibition of AChE by this compound is reversible, a key characteristic that distinguishes it from organophosphate pesticides, which cause irreversible inhibition.[3] This reversible nature means that the enzyme can regain its function over time as the inhibitor dissociates. Understanding the kinetics and mechanism of this reversible inhibition is crucial for assessing its toxicological profile and potential therapeutic applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O₄S | [2] |

| Molecular Weight | 222.26 g/mol | [2] |

| CAS Registry Number | 34681-23-7 | [1] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 87 °C | [1] |

| Water Solubility | 209 g/L at 20 °C | [4] |

| logP (Octanol-Water Partition Coefficient) | -0.1 | [2] |

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE). AChE is a serine hydrolase that plays a vital role in terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of acetylcholine.

The Cholinergic Synapse and the Role of Acetylcholinesterase

The following diagram illustrates the key components and processes within a cholinergic synapse under normal physiological conditions.

Reversible Inhibition by this compound

This compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, preventing the substrate, acetylcholine, from binding. This inhibition is reversible, meaning that this compound can dissociate from the enzyme, allowing it to regain its catalytic activity. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme.[3]

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an AChE inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

| Parameter | Description | Value for this compound | Reference |

| IC₅₀ | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Not explicitly found in the provided search results. A related compound, butocarboxim, has reported values. | N/A |

| Kᵢ | The inhibition constant, which represents the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Kᵢ indicates a higher binding affinity. | Not explicitly found in the provided search results. | N/A |

Note: While specific Kᵢ and IC₅₀ values for this compound were not identified in the surveyed literature, the experimental protocols to determine these values are well-established.

Experimental Protocols

Determination of Acetylcholinesterase Inhibition (Ellman's Assay)

The Ellman's assay is a widely used colorimetric method to measure AChE activity.

Principle: Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

This compound solutions of varying concentrations

-

Acetylthiocholine iodide (ATCh) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare fresh solutions of ATCh and DTNB in phosphate buffer.

-

In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the this compound test solution (at various concentrations) or a positive control (e.g., donepezil). For the control well, add 20 µL of buffer instead of the inhibitor.[2]

-

Add 20 µL of the AChE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.[2]

-

Add 10 µL of DTNB solution to each well.[2]

-

Initiate the reaction by adding 10 µL of ATCh solution to each well.[2]

-

Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10 minutes using a microplate reader.[2]

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [ (Activity of control - Activity of test) / Activity of control ] x 100.[2]

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the related compound butocarboxim and can serve as a starting point for the development of a validated method for this compound.

Principle: this compound is extracted from the sample matrix and separated from other components using reversed-phase HPLC. Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS).

Materials:

-

HPLC system with a C18 reversed-phase column

-

UV or Mass Spectrometry detector

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid

-

This compound analytical standard

-

Sample matrix (e.g., plasma, water, soil)

Sample Preparation (QuEChERS-based approach for solid samples):

-

Weigh 5 g of the homogenized sample into a 50 mL extraction tube.

-

Add 15 mL of water (containing 1% acetic acid) and let the sample soak for 10 minutes.

-

Add 15 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate to the tube and mix vigorously for 1 minute.

-

Centrifuge at 5000 rpm for 5 minutes.

-

Filter the acetonitrile supernatant through a 0.2 µm PTFE membrane filter.

-

Dilute the extract with HPLC grade water (1:1) before analysis.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid). A typical gradient could start at 20% acetonitrile and increase to 95% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 230 nm or MS with appropriate settings for this compound (m/z).

Quantification: A calibration curve is constructed by analyzing a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Metabolism and Toxicology

This compound, like other carbamates, is metabolized in mammals primarily through hydrolysis and oxidation.[3] The initial step is the hydrolysis of the carbamate ester linkage, followed by further degradation and conjugation, leading to excretion in the urine.[3]

The acute toxicity of this compound is due to the overstimulation of the cholinergic system resulting from AChE inhibition. Symptoms can include salivation, lacrimation, urination, defecation, and in severe cases, respiratory distress. Due to the reversible nature of the inhibition, the duration of symptoms is generally shorter than that observed with organophosphate poisoning.

Conclusion

This compound is a potent, reversible inhibitor of acetylcholinesterase. Its mechanism of action is well-understood, and established analytical methods are available for its detection and the characterization of its inhibitory activity. This technical guide provides a foundational understanding of this compound for researchers and professionals in related fields. Further research to determine its precise kinetic constants (Kᵢ) and to develop and validate specific analytical methods for various matrices would be beneficial for a more complete toxicological and pharmacological profile.

References

- 1. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Toxicological Profile of Butoxycarboxim in Invertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxycarboxim, an oxime carbamate insecticide, functions as a systemic pesticide with both contact and stomach action, primarily targeting sucking insects. Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This disruption of enzymatic activity leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately death in susceptible invertebrate species. This technical guide provides a comprehensive overview of the toxicological profile of this compound in invertebrates, with a focus on its effects on aquatic and terrestrial species. The guide summarizes available quantitative toxicity data, details standardized experimental protocols for ecotoxicological assessment, and visualizes the key molecular interactions and experimental workflows.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is critical for the proper functioning of the central nervous system in insects and other invertebrates. Its primary role is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at the synaptic cleft.

The inhibition of AChE by this compound is a reversible process involving the carbamoylation of the serine hydroxyl group at the active site of the enzyme. This binding prevents ACh from accessing the active site, leading to its accumulation in the synapse. The continuous presence of ACh results in persistent depolarization of the postsynaptic membrane, causing uncontrolled nerve firing, tremors, paralysis, and eventual death of the invertebrate.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Toxicity Data

The toxicity of this compound to invertebrates is typically assessed through acute and chronic toxicity tests. The most commonly reported endpoints are the median lethal concentration (LC50), the median effective concentration (EC50) causing immobilization, the No Observed Effect Concentration (NOEC), and the Lowest Observed Effect Concentration (LOEC).

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Test Duration | Endpoint | Value (µg/L) | Reference |

| Daphnia magna | 48 hours | EC50 | 500 | [2] |

Table 2: Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Test Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 21 days | NOEC | - (Unverified data) | [2] |

Table 3: Toxicity of this compound to Terrestrial Invertebrates

| Species | Test Type | Endpoint | Value | Reference |

| Apis mellifera (Honeybee) | Acute Contact | LD50 | No data available | [2] |

| Apis mellifera (Honeybee) | Acute Oral | LD50 | No data available | [2] |

| Eisenia fetida (Earthworm) | Soil Toxicity | LC50 | No data available | |

| Chironomus riparius (Midge) | Sediment Toxicity | LC50 | No data available |

Note: The lack of specific quantitative data for several key invertebrate species highlights a significant gap in the publicly available toxicological profile of this compound.

Experimental Protocols

The assessment of this compound's toxicity to invertebrates follows standardized guidelines to ensure data reliability and comparability. The most widely accepted protocols are those developed by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Invertebrate Toxicity Testing

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test [3][4]

This test evaluates the acute toxicity of a substance to Daphnia magna.

-

Test Organisms: Young daphnids, less than 24 hours old.

-

Test Duration: 48 hours.

-

Procedure:

-

Prepare a series of test solutions with varying concentrations of this compound and a control (without the test substance).

-

Introduce at least 20 daphnids, divided into four replicates of five, into each test concentration and the control.

-

Maintain the test vessels at a constant temperature (20 ± 1°C) with a 16-hour light/8-hour dark photoperiod.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Endpoint: The primary endpoint is the 48-hour EC50, the concentration that causes immobilization in 50% of the test population. The 24-hour EC50 can also be determined. NOEC and LOEC values can be derived from the data.

OECD Guideline 211: Daphnia magna Reproduction Test [5][6]

This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.

-

Test Organisms: Young female daphnids, less than 24 hours old.

-

Test Duration: 21 days.

-

Procedure:

-

Expose individual daphnids to a range of this compound concentrations and a control in a semi-static or flow-through system.

-

Feed the daphnids daily.

-

Renew the test solutions at least three times a week.

-

Monitor parental mortality and count the number of live offspring produced by each female daily.

-

-

Endpoint: The primary endpoint is the total number of live offspring produced per surviving parent animal at the end of the test. The ECx (e.g., EC10, EC20, EC50) for reproduction and the NOEC/LOEC are determined.

Caption: Experimental Workflow for Aquatic Invertebrate Toxicity Testing.

Terrestrial Invertebrate Toxicity Testing

OECD Guideline 222: Earthworm, Acute Toxicity Test

-

Test Species: Eisenia fetida.

-

Test Duration: 14 days.

-

Procedure:

-

Prepare artificial soil and mix with a range of this compound concentrations.

-

Introduce adult earthworms into the test containers with the treated soil.

-

Maintain the containers at a constant temperature and humidity.

-

Assess mortality and observe any behavioral changes at 7 and 14 days.

-

-

Endpoint: The 14-day LC50 is determined.

OECD Guideline for the Testing of Chemicals 213 & 214: Honeybees, Acute Oral and Contact Toxicity Test

-

Test Species: Apis mellifera.

-

Test Duration: 48 to 96 hours.

-

Procedure (Oral):

-

Prepare a series of sucrose solutions containing different concentrations of this compound.

-

Feed the solutions to groups of bees in cages.

-

Record mortality at specified intervals.

-

-

Procedure (Contact):

-

Apply a small, precise volume of this compound solution in a carrier solvent to the dorsal thorax of individual bees.

-

Keep the treated bees in cages with a clean food source.

-

Record mortality at specified intervals.

-

-

Endpoint: The 48-hour or 96-hour LD50 (dose that is lethal to 50% of the test population) is calculated in µg of active substance per bee.

Conclusion

This compound is an effective insecticide against sucking pests due to its systemic action and its role as an acetylcholinesterase inhibitor. The available data indicates moderate acute toxicity to the aquatic invertebrate Daphnia magna. However, a significant lack of publicly accessible, quantitative toxicity data for other key invertebrate species, such as bees, earthworms, and sediment-dwelling organisms, presents a challenge for a comprehensive environmental risk assessment. Adherence to standardized OECD testing protocols is crucial for generating reliable and comparable data to fill these knowledge gaps. Further research is warranted to fully characterize the toxicological profile of this compound across a broader range of non-target invertebrates to ensure its safe and sustainable use in pest management programs.

References

Metabolic Fate of Butoxycarboxim in Plant Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butoxycarboxim, a systemic insecticide belonging to the carbamate class, is the sulfone metabolite of the active ingredient butocarboxim. Its metabolic fate within plant systems is a critical aspect of understanding its efficacy, persistence, and potential for residue accumulation. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in plants, detailing the key biochemical transformations, analytical methodologies for its detection, and a generalized experimental protocol for its study. While specific quantitative data on the metabolism of this compound in various plant tissues remains limited in publicly accessible literature, this guide synthesizes the available information on its parent compound, butocarboxim, and the general metabolic routes of carbamates to provide a robust framework for researchers.

Introduction to this compound

This compound, or 3-(methylsulfonyl)butan-2-one O-(N-methylcarbamoyl)oxime, is recognized as a systemic insecticide effective against sucking insects.[1] It functions as a cholinesterase inhibitor, a mode of action characteristic of carbamate pesticides.[1] this compound itself is not typically applied directly to crops; rather, it is formed in situ through the oxidation of its parent compound, butocarboxim.[2] Understanding the metabolic journey of this compound within the plant is essential for assessing its insecticidal activity, potential phytotoxicity, and the nature of terminal residues in agricultural commodities.

Metabolic Pathways of this compound in Plants

The metabolism of this compound in plants is governed by a series of enzymatic reactions aimed at detoxification and facilitating elimination. These processes can be broadly categorized into three phases: Phase I (transformation), Phase II (conjugation), and Phase III (compartmentation). The primary metabolic pathways for this compound, inferred from studies on butocarboxim and other carbamates, are oxidation, hydrolysis, and conjugation.

Phase I Metabolism: Oxidation and Hydrolysis

Oxidation: The formation of this compound is a prime example of a Phase I oxidation reaction, where the thioether group of butocarboxim is oxidized to a sulfone.[2] This bioactivation step is crucial for its insecticidal efficacy. Further oxidation of the this compound molecule can occur, potentially involving hydroxylation of the alkyl chain, although specific metabolites from this pathway have not been extensively documented in plants.

Hydrolysis: A key detoxification pathway for carbamates is the hydrolysis of the carbamate ester linkage. This reaction is catalyzed by esterase enzymes and results in the cleavage of the molecule into 3-(methylsulfonyl)butan-2-one oxime and N-methylcarbamic acid. The latter is unstable and readily decomposes to methylamine and carbon dioxide.[1]

Phase II Metabolism: Conjugation

Following Phase I transformations, the resulting metabolites, which are more polar than the parent compound, can undergo conjugation with endogenous plant molecules. This process further increases their water solubility and reduces their biological activity.

Glucoside Conjugation: The hydroxyl group of the oxime metabolite formed during hydrolysis can be conjugated with glucose to form a glucoside conjugate. This is a common detoxification pathway for xenobiotics in plants.

The proposed metabolic pathway of this compound in plants is illustrated in the following diagram:

Quantitative Data Summary

Specific quantitative data on the metabolic fate of this compound in various plant matrices is scarce in the available literature. Research has primarily focused on the parent compound, butocarboxim. The following table summarizes the key metabolites and the analytical techniques used for their identification.

| Analyte | Parent Compound | Key Metabolites | Analytical Techniques | Plant System (if specified) | Reference |

| This compound | Butocarboxim | This compound (sulfone), 3-(methylsulfonyl)butan-2-one oxime, Glucoside conjugates | HPLC, GC-TID | General Plant Systems | [1][2] |

Experimental Protocols for Plant Metabolism Studies

To investigate the metabolic fate of this compound in a specific plant system, a radiolabeled study is the preferred approach. The following is a generalized experimental protocol based on established methodologies for pesticide metabolism studies.

General Workflow

The experimental workflow for a plant metabolism study of this compound is depicted below:

Detailed Methodology

1. Radiolabeling:

-

Synthesize [14C]this compound, with the label preferably positioned in a stable part of the molecule, such as the carbon skeleton, to trace its metabolic fate accurately.

2. Plant Treatment:

-

Grow the target plant species (e.g., cotton) in a controlled environment (growth chamber or greenhouse).

-

Apply a known concentration and specific activity of [14C]this compound to the plants. Application can be via soil drench, hydroponic solution, or foliar spray, depending on the intended route of exposure.

3. Sample Collection:

-

Harvest plants at various time intervals post-application (e.g., 0, 1, 3, 7, 14, and 28 days).

-

At each time point, separate the plants into different tissues: roots, stems, leaves, and fruits (if applicable).

4. Sample Processing and Extraction:

-

Weigh and homogenize the different plant tissues.

-

Extract the homogenized tissues sequentially with solvents of increasing polarity (e.g., methanol/water, acetonitrile/water) to isolate the parent compound and its metabolites.

-

Determine the total radioactivity in each tissue and extract using Liquid Scintillation Counting (LSC).

5. Metabolite Profiling and Identification:

-

Concentrate the extracts and analyze them using Thin-Layer Chromatography (TLC) with autoradiography and High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.

-

Characterize and identify the chemical structure of the metabolites using co-chromatography with authentic standards (if available) and spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

6. Analysis of Bound Residues:

-

The solid plant material remaining after extraction (plant matrix) may contain non-extractable (bound) residues.

-

The amount of bound radioactivity can be determined by combustion analysis of the dried plant matrix.

Analytical Methodologies for Residue Analysis

The determination of this compound and its metabolites in plant matrices requires sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors is a widely used technique for the analysis of carbamates. For this compound, reverse-phase HPLC with UV or fluorescence detection after post-column derivatization is a common approach.[1]

Gas Chromatography (GC): Gas chromatography with a thermionic-specific detector (TID) can also be employed for the residue analysis of this compound and its parent compound, butocarboxim, often after derivatization to improve volatility and thermal stability.[2]

Mass Spectrometry (MS): Coupling HPLC or GC with mass spectrometry (LC-MS or GC-MS) provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of this compound and its metabolites at trace levels.

Conclusion and Future Perspectives

The metabolic fate of this compound in plant systems follows the general detoxification pathways observed for other carbamate insecticides, primarily involving oxidation, hydrolysis, and conjugation. As the sulfone metabolite of butocarboxim, it represents an activated form of the insecticide. While the qualitative metabolic pathway can be inferred, a significant knowledge gap exists regarding the quantitative distribution and degradation of this compound and its terminal residues in various crops.

Future research should focus on conducting comprehensive metabolism studies using radiolabeled this compound in key agricultural crops. Such studies would provide crucial data for refining risk assessments, establishing accurate maximum residue limits (MRLs), and ensuring food safety. Furthermore, elucidating the specific enzymes involved in the metabolism of this compound could open avenues for developing crops with enhanced detoxification capabilities through modern biotechnological approaches. This in-depth understanding is paramount for the responsible use and management of carbamate insecticides in agriculture.

References

Environmental Degradation of Butoxycarboxim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxycarboxim is a systemic oxime carbamate insecticide and acaricide, primarily used to control sucking insects on various crops. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring responsible use. This technical guide provides an in-depth overview of the known environmental degradation pathways of this compound, including both abiotic and biotic processes. The information is compiled from publicly available scientific literature and databases, focusing on providing quantitative data, outlining experimental approaches, and visualizing the degradation pathways.

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound, the primary abiotic degradation pathways are hydrolysis and atmospheric photo-oxidation.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of this compound is highly dependent on the pH of the surrounding medium. It is most stable in acidic conditions and degrades more rapidly in neutral to alkaline environments.

Table 1: Hydrolysis Half-life of this compound at Different pH Levels [1][2]

| pH | Half-life (days) |

| 5 | 501 |

| 7 | 18 |

| 9 | 16 |

Atmospheric Degradation

In the atmosphere, this compound is expected to exist in both vapor and particulate phases. The vapor phase of this compound is susceptible to degradation by photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1.4 days.[2] this compound is not expected to be susceptible to direct photolysis by sunlight.[1]

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. In the environment, this compound is subject to microbial degradation in soil and water.

Soil Metabolism

The primary route of biotic degradation of this compound in soil involves two main processes: hydrolysis of the carbamate ester linkage and oxidation of the sulfur atom. The reported half-life of this compound in soil is approximately 41 to 44 days at 20°C.

The initial step in the microbial degradation is often the hydrolysis of the carbamate bond, a reaction that can be catalyzed by various microbial hydrolases. This cleavage results in the formation of 3-methylsulfonyl-2-butanone oxime and N-methylcarbamic acid. The N-methylcarbamic acid is unstable and readily decomposes to methylamine and carbon dioxide.

Simultaneously or subsequently, the sulfur atom in the this compound molecule can be oxidized to form this compound sulfoxide. This sulfoxide can be further oxidized to this compound sulfone, which is the parent this compound molecule itself.

While specific microorganisms capable of degrading this compound are not extensively documented, studies on other carbamates suggest that a wide range of soil bacteria and fungi possess the necessary enzymes for their breakdown. Notably, bacteria of the genus Rhodococcus have been identified as being capable of hydrolyzing the carbamate bond of pesticides.

The proposed biotic degradation pathway of this compound in soil is visualized in the diagram below.

References

Unveiling the Characteristics of Butoxycarboxim: A Deep Dive into its Solubility and Stability in Organic Solvents

For Immediate Release

[City, State] – A comprehensive technical guide has been compiled to provide researchers, scientists, and drug development professionals with an in-depth understanding of the solubility and stability of the insecticide Butoxycarboxim in various organic solvents. This whitepaper addresses a critical knowledge gap by presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, serving as an essential resource for those working with this compound.

This compound, a systemic insecticide belonging to the carbamate class, is utilized for the control of sucking insects on ornamental plants. Its efficacy and formulation development are intrinsically linked to its behavior in different solvent systems. This guide offers a thorough examination of these properties, crucial for ensuring its effective and safe application.

Quantitative Solubility Data of this compound

The solubility of this compound was determined in a range of polar and non-polar organic solvents at 20°C. The compound exhibits high solubility in polar organic solvents and is sparingly soluble in non-polar ones. A summary of the quantitative solubility data is presented below for easy comparison.

| Organic Solvent | Solubility (g/L) at 20°C |

| Chloroform | 186[1] |

| Acetone | 172[1] |

| Isopropanol | 101[1] |

| Toluene | 29[1] |

| Carbon Tetrachloride | 5.3[1] |

| Cyclohexane | 0.9[1] |

| Heptane | 0.1[1] |

Stability Profile of this compound

The stability of this compound is a critical factor for its storage and application. The compound is thermally stable up to 100°C.[1] However, its stability is significantly influenced by pH in aqueous solutions. The hydrolysis half-life of this compound is 501 days at pH 5, 18 days at pH 7, and 16 days at pH 9.[1] this compound is reported to be stable to UV light.[1]

Experimental Protocols

To ensure the accuracy and reproducibility of the presented data, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for determining the solubility and stability of this compound.

Determination of Solubility in Organic Solvents (Adapted from CIPAC Method MT 181)

This method determines the solubility of a test substance in organic solvents by adding measured volumes of the solvent to a known mass of the substance until complete dissolution is observed.

1. Principle: A known amount of this compound is incrementally treated with a specific organic solvent at a constant temperature until it completely dissolves. The solubility is then calculated based on the volume of solvent required.

2. Apparatus:

-

Thermostatically controlled water bath or incubator

-

Glass test tubes with stoppers

-

Calibrated pipettes or burettes

-

Analytical balance

3. Procedure: a. Preliminary Test: To estimate the approximate solubility, a small, known amount of this compound (e.g., 0.1 g) is placed in a test tube. The selected organic solvent is added in small, measured increments with vigorous shaking between additions until the solid is fully dissolved. This provides a rough estimate for the main test. b. Main Test: Based on the preliminary test, a suitable amount of this compound is accurately weighed into a test tube. The test tube is placed in a thermostatically controlled environment (20 ± 1°C). The organic solvent is added incrementally from a burette. After each addition, the mixture is stoppered and shaken vigorously until equilibrium is reached. The process is continued until the this compound is completely dissolved. The total volume of solvent added is recorded. c. Analysis: The solubility is calculated in g/L. The determination is performed in duplicate for each solvent.

4. Data Analysis: The solubility (S) is calculated using the following formula: S (g/L) = (mass of this compound in g / volume of solvent in L)

Accelerated Storage Stability Test (Adapted from CIPAC Method MT 46.3)

This method simulates the long-term aging of a pesticide formulation by subjecting it to elevated temperatures for a defined period.

1. Principle: A sample of this compound, either as a technical grade material or a solution in a specific organic solvent, is stored at an elevated temperature (e.g., 54°C) for 14 days.[2] The concentration of the active ingredient is determined before and after storage to assess its stability.

2. Apparatus:

-

Constant temperature oven, capable of maintaining 54 ± 2°C[2]

-

Suitable containers (e.g., glass vials with airtight seals)

-

Analytical instrumentation for quantification (e.g., HPLC, GC)

3. Procedure: a. An initial sample of the this compound solution or technical material is analyzed to determine the initial concentration of the active ingredient. b. Aliquots of the sample are placed in suitable containers, which are then tightly sealed. c. The containers are placed in an oven maintained at 54 ± 2°C for 14 days.[2] d. After the storage period, the containers are removed and allowed to cool to room temperature. e. The stored samples are then analyzed using the same analytical method as the initial analysis to determine the final concentration of this compound.